molecular formula C20H10O2 B031467 Benzo[a]pyrene-1,6-dione CAS No. 3067-13-8

Benzo[a]pyrene-1,6-dione

Cat. No. B031467
CAS RN: 3067-13-8
M. Wt: 282.3 g/mol
InChI Key: OXWHZARNAGLRFL-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-1,6-dione is a chemical compound with the CAS Number: 3067-13-8 . Its IUPAC name is benzo[def]chrysene-1,6-dione . It has a molecular weight of 282.3 .


Synthesis Analysis

The synthesis of substituted pyrenes, such as Benzo[a]pyrene-1,6-dione, often involves indirect methods . These methods may include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .


Molecular Structure Analysis

The molecular formula of Benzo[a]pyrene-1,6-dione is C20H10O2 . Its monoisotopic mass is 282.068085 Da .


Chemical Reactions Analysis

Benzo[a]pyrene-1,6-dione can undergo photo-oxidation after irradiation in indoor sunlight or by fluorescent light in organic solvents . It is also oxidized by ozone, chromic acid, and chlorinating agents . It readily undergoes nitration and halogenation .


Physical And Chemical Properties Analysis

Benzo[a]pyrene-1,6-dione is insoluble in water . It is nonflammable . It undergoes photo-oxidation after irradiation in indoor sunlight or by fluorescent light in organic solvents .

Scientific Research Applications

  • Biological Activity and Carcinogenesis : Benzo[a]pyrene diones, including Benzo[a]pyrene-1,6-dione, undergo regenerative oxidation-reduction cycles contributing to their biological activity. These cycles are involved in DNA damage, cellular toxicity, and carcinogenic processes (Lesko & Lorentzen, 1985).

  • Generation of Reactive Oxygen Species : Reversible oxidation-reduction cycles in benzo[a]pyrene metabolites can generate reactive reduced molecular oxygen. This reactive species has the potential to cause DNA and cellular damage, indicating its role in harmful biological processes (Lorentzen & Ts'o, 1977).

  • Photooxidation Mechanism : Direct photooxidation of benzo[a]pyrene leads to unique products, suggesting mechanisms for quinone formation in these reactions, which could be relevant in understanding the chemical's behavior under different environmental conditions (Lee-Ruff, Kazarians-Moghaddam, & Katz, 1986).

  • Metabolism in Liver Homogenates : In rat liver homogenates, 6-OH-B[a]P, a major metabolite of benzo[a]pyrene, has been identified. Its labile nature suggests its potential role as an intermediate in carcinogenic processes (Lesko, Caspary, Lorentzen, & Ts'o, 1975).

  • Detoxication in Lung Cells : The enzyme SULT1A1 may protect lung cells from the genotoxic effects of benzo[a]pyrene-7,8-dione, which could have implications for lung cancer susceptibility (Zhang, Huang, Blair, & Penning, 2012).

  • Carcinogenic Metabolite Formation : Rat liver homogenate and microsomes metabolize 1-hydroxybenzo[a]pyrene to BP-1,6-dione, a carcinogenic metabolite, highlighting the role of enzyme-catalyzed oxidation in this process (Caspary, Carroll, Morton, Dinces, Ts'o, & Harvey, 1981).

Safety And Hazards

Benzo[a]pyrene-1,6-dione may cause an allergic skin reaction . It may cause genetic defects and may cause cancer . It may damage fertility or the unborn child . It is very toxic to aquatic life .

Future Directions

Future research could focus on characterizing the photoproducts of Benzo[a]pyrene-1,6-dione . This would help develop a better understanding of the mechanism involved in this process and help to determine additional roles of oxy-PAH in atmospheric chemistry .

properties

IUPAC Name

benzo[b]pyrene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWHZARNAGLRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952917
Record name Benzo[pqr]tetraphene-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-1,6-dione

CAS RN

3067-13-8, 64133-79-5
Record name Benzo[a]pyrene-1,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-1,6-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-1,6-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[a]pyrene-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[pqr]tetraphene-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-1,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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